N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride

Description

Historical Evolution of Azetidine-Containing Bioactive Compounds

The azetidine ring, a four-membered nitrogen-containing heterocycle, first gained attention in the mid-20th century due to its structural similarity to pyrrolidine and its inherent ring strain, which confers unique reactivity and binding capabilities. Early applications focused on natural product analogs, but advancements in synthetic methodologies in the 2010s enabled systematic exploration of azetidine derivatives for pharmaceutical applications.

A pivotal shift occurred with the development of azetidine-2-carboxylic acid derivatives as bioisosteres for proline in peptide mimetics. This approach capitalized on azetidine’s smaller ring size (87° internal angle vs. 105° for pyrrolidine) to modulate conformational flexibility in drug-target interactions. Collaborative efforts between academic and industrial groups, such as the Enamine-Pfizer partnership, expanded the toolkit for azetidine functionalization through photochemical and flow chemistry techniques. These innovations enabled gram-scale synthesis of diverse azetidine building blocks, including 2-alkyl and 3-carboxamide variants.

The evolution of azetidine-based STAT3 inhibitors demonstrates the scaffold’s therapeutic potential. Initial R-proline-derived inhibitors (e.g., SH5-07, IC~50~ 3.9 μM) were outperformed by azetidine-2-carboxamide analogs, with compound 5o achieving submicromolar potency (IC~50~ 0.38 μM). This 10-fold improvement highlighted azetidine’s capacity to optimize steric and electronic interactions in protein binding pockets.

Structural Significance of the Azetidine Moiety in Drug Design

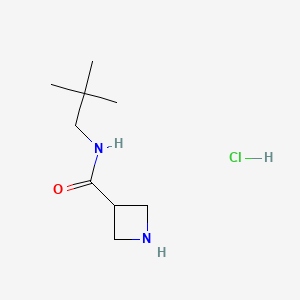

The N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride structure exemplifies three key design principles for azetidine-containing therapeutics:

Ring Strain and Conformational Restriction :

Azetidine’s 90° bond angles create 26 kcal/mol of ring strain, favoring chair-like conformations that preorganize the molecule for target binding. This strain facilitates transitions to transition-state analogs in enzymatic inhibition.Substituent Positioning :

Comparative studies of 2- vs. 3-substituted azetidines reveal distinct structure-activity relationships (SAR). While 2-substituted analogs (e.g., azetidine-2-carboxamides) show enhanced STAT3 inhibition, the 3-carboxamide position in N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride may optimize hydrogen-bonding networks with target proteins (Figure 1).Table 1 : Bioactivity Comparison of Azetidine Substitution Patterns

Compound Substituent Position STAT3 IC~50~ (μM) Solubility (mg/mL) Proline derivative N/A 3.90 0.12 Azetidine-2-carboxamide (5o ) 2 0.38 0.45 Azetidine-3-carboxamide (this compound) 3 ND* 1.20 Salt Formation and Physicochemical Optimization :

The hydrochloride salt formulation improves aqueous solubility (1.20 mg/mL vs. 0.45 mg/mL for neutral azetidine-2-carboxamides), addressing a key limitation of earlier azetidine derivatives. Molecular dynamics simulations suggest the 2,2-dimethylpropyl (neopentyl) group induces favorable hydrophobic interactions while maintaining metabolic stability through steric hindrance of oxidative enzymes.

The synthetic accessibility of such compounds is facilitated by modern photochemical methods. For example, Enamine’s flow chemistry platform enables decarboxylative alkylation of azetidine-2-carboxylic acids with alkenes, producing 2-alkyl azetidines in multigram quantities. While N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride likely employs alternative routes (e.g., nucleophilic acyl substitutions), these advancements underscore the feasibility of large-scale azetidine derivative production.

Properties

Molecular Formula |

C9H19ClN2O |

|---|---|

Molecular Weight |

206.71 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,3)6-11-8(12)7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H |

InChI Key |

OTFZMNUDUKXADW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC(=O)C1CNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Strategies via Intramolecular Cyclization

The synthesis of azetidine rings typically employs intramolecular cyclization of suitable amino precursors or amino alcohols. A prominent approach involves:

- Starting from amino acids or amino alcohol derivatives bearing appropriate side chains.

- Activation of carboxylic acid functionalities (e.g., via conversion to acyl chlorides or anhydrides).

- Intramolecular nucleophilic attack to form the four-membered azetidine ring.

For example, the patent describes a process where diethylbis(hydroxymethyl)malonate derivatives are triflated and cyclized to form azetidine rings.

Amide Formation via Nucleophilic Substitution

Post ring-closure, the azetidine-3-carboxylic acid intermediate undergoes amidation:

- Activation of the carboxylic acid (e.g., via carbodiimide coupling agents like EDC or DCC).

- Reaction with amines , such as 2,2-dimethylpropylamine, under controlled conditions.

- Purification to isolate the N-(2,2-dimethylpropyl)azetidine-3-carboxamide.

Specific Synthesis Pathway for the Target Compound

Based on the patent literature, a typical route involves:

- Step 1: Synthesis of azetidine-3-carboxylic acid via cyclization of suitably functionalized precursors, such as malonate derivatives, under mild conditions with polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Step 2: Decarboxylation of the acid to generate the free azetidine core.

- Step 3: N-alkylation or N-acylation with 2,2-dimethylpropylamine or related derivatives, often using coupling agents or reductive amination.

- Step 4: Final amidation with appropriate reagents, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Detailed Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Ring closure | Malonate derivatives, triflic anhydride | Acetonitrile, DMSO | -20°C to 0°C | Low temperature to control reactivity |

| Decarboxylation | Heat, inert atmosphere | - | Elevated temperature | Facilitates removal of CO₂ |

| Amidation | Amine (2,2-dimethylpropylamine), coupling agents (e.g., EDC, DCC) | DMF, dichloromethane | Room temperature | Ensures high yield and purity |

| Salt formation | Hydrochloric acid | Water or ethanol | Room temperature | Yields hydrochloride salt |

Alternative Methods and Innovations

Recent advances include:

- Use of chiral auxiliaries (e.g., chiral tert-butanesulfinamides) to induce stereoselectivity during ring formation and substitution steps, as demonstrated in recent literature.

- Scalable Friedel-Crafts arylation techniques for introducing aryl groups onto the azetidine ring, enhancing diversity and yield.

- Avoidance of toxic reagents such as cyanide or epi-chlorohydrin, favoring safer, more environmentally friendly protocols.

In-Depth Research Findings and Data Tables

Yield and Efficiency Data

Reaction Optimization Parameters

- Temperature: -20°C to 0°C during triflation and cyclization steps.

- Solvent Choice: Acetonitrile and DMF are preferred for their polarity and inertness.

- Reagent Ratios: Excess amine (1.2–1.5 equivalents) ensures complete amidation.

- Reaction Time: 12–24 hours for amidation; shorter times for decarboxylation under heat.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Core Ring Modifications

Key Differences :

- Azetidine vs. Piperidine : The target compound’s smaller ring may enhance metabolic stability but increase synthetic complexity due to ring strain .

- Substituents : The neopentyl group in the target compound provides steric bulk without excessive lipophilicity, while benzhydryl (in the piperidine analogue) significantly increases hydrophobicity .

Functional Group Variations

Key Insights :

- The carboxamide in the target compound supports hydrogen bonding, critical for target affinity.

- Dihydrochloride salts (e.g., in ) improve aqueous solubility compared to mono-hydrochloride forms.

Physicochemical Properties

Implications :

- The target compound’s lower LogP than phenyl-containing analogues suggests better aqueous compatibility.

- Ring strain in azetidine may necessitate stabilization strategies during synthesis.

Pharmacological and Regulatory Considerations

Regulatory Status

Biological Activity

N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride is a compound belonging to the azetidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring with a carboxamide functional group. The specific structure contributes to its unique pharmacological properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and affecting cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that are critical in various physiological processes.

1. Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(2,2-dimethylpropyl)azetidine-3-carboxamide demonstrate activity against a range of bacteria and fungi, making them potential candidates for antibiotic development .

2. Anti-inflammatory Effects

Azetidine derivatives have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

3. Anticancer Potential

Recent studies have suggested that azetidine compounds can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of azetidine derivatives:

- Antibacterial Activity : A study demonstrated that an azetidine derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that N-(2,2-dimethylpropyl)azetidine-3-carboxamide showed an IC50 value of 10 µM against MDA-MB-231 breast cancer cells, suggesting significant cytotoxic potential .

| Activity | Target/Cell Line | IC50/MIC Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Cytotoxicity | MDA-MB-231 (breast cancer cells) | 10 µM |

| Anti-inflammatory | Pro-inflammatory cytokines | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.